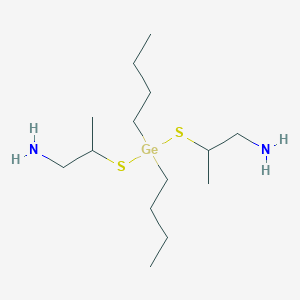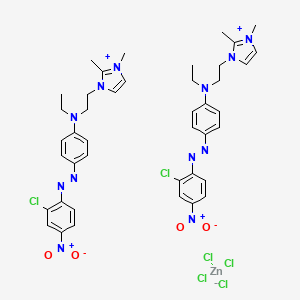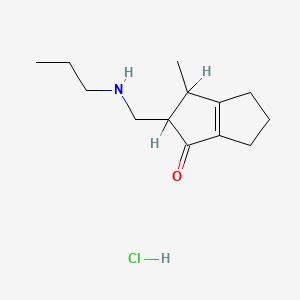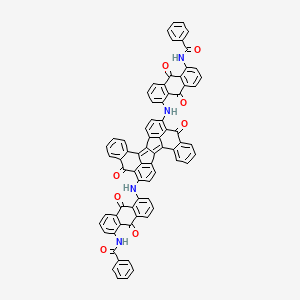
1-Methyl-2-(2-((5-phenyl-3-(3-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 263-301-8, also known as Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts typically involves the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions include:
Sulfonation: Alkylbenzenes are reacted with sulfur trioxide or oleum to form alkylbenzenesulfonic acids.
Neutralization: The resulting sulfonic acids are then neutralized with calcium hydroxide to form the calcium salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where controlled amounts of sulfur trioxide are introduced to alkylbenzenes. The reaction is carefully monitored to ensure complete sulfonation. The sulfonic acid is then neutralized with calcium hydroxide in a separate reactor to produce the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Various substituted benzenesulfonic acids
Scientific Research Applications
Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic molecules. The compound targets cell membranes and proteins, altering their interactions and functions.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, di-C10-18-alkyl derivs., sodium salts
- Benzenesulfonic acid, di-C10-18-alkyl derivs., potassium salts
- Benzenesulfonic acid, di-C10-18-alkyl derivs., ammonium salts
Uniqueness
Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts is unique due to its calcium ion, which imparts specific properties such as enhanced stability and reduced solubility compared to its sodium, potassium, and ammonium counterparts. This makes it particularly suitable for applications requiring long-term stability and low water solubility.
Properties
CAS No. |
61891-06-3 |
|---|---|
Molecular Formula |
C34H32N2O4S2 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2Z)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazol-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C34H32N2O4S2/c1-4-24(21-33-35(3)34-28-13-9-8-12-26(28)15-17-31(34)41-33)20-32-36(19-18-23(2)42(37,38)39)29-22-27(14-16-30(29)40-32)25-10-6-5-7-11-25/h5-17,20-23H,4,18-19H2,1-3H3 |
InChI Key |
UTWDDUSYMGRCJC-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)





